1,5-Difluoro-2,4-dinitrobenzene

Catalog No.
S607140
CAS No.
327-92-4
M.F
C6H2F2N2O4
M. Wt
204.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,5-Difluoro-2,4-dinitrobenzene

CAS Number

327-92-4

Product Name

1,5-Difluoro-2,4-dinitrobenzene

IUPAC Name

1,5-difluoro-2,4-dinitrobenzene

Molecular Formula

C6H2F2N2O4

Molecular Weight

204.09 g/mol

InChI

InChI=1S/C6H2F2N2O4/c7-3-1-4(8)6(10(13)14)2-5(3)9(11)12/h1-2H

InChI Key

VILFTWLXLYIEMV-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)[N+](=O)[O-]

Synonyms

1,3-Difluoro-4,6-dinitrobenzene; 1,5-Difluoro-2,4-dinitrobenzene; 1,5-Difluoro-2,4-nitrobenzene; 2,4-Difluoro-1,5-dinitrobenzene; 2,4-Dinitro-1,5-difluorobenzene; 2,6-Dinitro-3,5-difluorobenzene; 4,6-Difluoro-1,3-dinitrobenzene; NSC 10246;

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)[N+](=O)[O-]

The exact mass of the compound 1,5-Difluoro-2,4-dinitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10246. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,5-Difluoro-2,4-dinitrobenzene (CAS 327-92-4) is an aromatic compound featuring two fluorine atoms and two nitro groups on a benzene ring. The strong electron-withdrawing nature of the two nitro groups highly activates both fluorine atoms, making them excellent leaving groups for sequential nucleophilic aromatic substitution (SₙAr) reactions. This bifunctionality is the compound's defining characteristic, positioning it not merely as a reagent but as a structural building block or crosslinking agent for creating complex molecular architectures and advanced polymers.

Procuring a monofunctional analog like 1-Fluoro-2,4-dinitrobenzene (FDNB, Sanger's Reagent) as a substitute is functionally inappropriate for the primary applications of the difluoro compound. FDNB possesses only one reactive site, making it suitable for end-group labeling of peptides or simple substitution reactions. In contrast, 1,5-Difluoro-2,4-dinitrobenzene's value lies in its two reactive sites, which are essential for acting as a crosslinker to bridge two molecules or as a monomer for step-growth polymerization. Substituting the bifunctional reagent with a monofunctional one would terminate chain growth in polymerization or prevent crosslinking altogether, leading to complete synthesis failure for these applications.

Precursor Suitability: Enabling High-Performance Poly(arylene ether) Synthesis

1,5-Difluoro-2,4-dinitrobenzene serves as a critical bifunctional monomer in the nucleophilic aromatic substitution synthesis of high-performance polymers like poly(arylene ether)s. Its ability to undergo step-growth polycondensation is a functional capability not present in monofunctional analogs like 1-fluoro-2,4-dinitrobenzene. The resulting polymers exhibit excellent thermal stability, with a high glass-transition temperature (Tg) of 259 °C and thermal decomposition temperatures (5% weight loss) up to 548 °C, properties directly attributable to the rigid dinitrophenyl ether backbone created by this monomer.

Evidence DimensionFunctionality as a Polymer Monomer
Target Compound DataEnables synthesis of poly(arylene ether)s with high thermal stability (Tg up to 259 °C, Td5 up to 548 °C).
Comparator Or Baseline1-Fluoro-2,4-dinitrobenzene (FDNB): Monofunctional, acts as a chain terminator, cannot form polymers via this mechanism.
Quantified DifferenceQualitative functional difference: Polymer formation vs. chain termination.
ConditionsNucleophilic aromatic substitution polycondensation with aromatic bisphenols.

For synthesizing thermally robust engineering plastics, this compound's bifunctionality is a non-negotiable requirement, making monofunctional substitutes unsuitable.

Processability Advantage: Scaffold for Controlled, Sequential Synthesis

The two highly activated fluorine atoms on 1,5-difluoro-2,4-dinitrobenzene can be displaced in a controlled, stepwise manner by different nucleophiles. This enables its use as a scaffold for building complex, unsymmetrical molecules—a significant process advantage over monofunctional reagents like FDNB which only allow a single substitution. This sequential reactivity is also a key differentiator from other bifunctional monomers where selective, stepwise reaction is difficult to control.

Evidence DimensionSynthetic Versatility
Target Compound DataEnables sequential displacement of two different fluorine atoms to build complex, unsymmetrical molecules.
Comparator Or Baseline1-Fluoro-2,4-dinitrobenzene (FDNB): Allows only a single substitution, cannot be used as a scaffold for sequential additions.
Quantified DifferenceFunctional difference: Bifunctional scaffold capability vs. monofunctional end-capping.
ConditionsStepwise nucleophilic aromatic substitution with different nucleophiles.

For synthetic routes requiring a rigid aromatic core to which two different functional groups are sequentially added, this compound provides a process-compatible and efficient solution.

Application-Critical Performance: Effective Protein Crosslinking Agent

In protein chemistry, 1,5-difluoro-2,4-dinitrobenzene acts as a short (3.0 Å), rigid, homobifunctional crosslinking agent. It covalently links proximal nucleophilic residues (e.g., lysine amines) on protein surfaces. This contrasts sharply with its monofunctional analog, FDNB (Sanger's Reagent), which is used to label a single N-terminal amino acid for sequencing. The ability to form stable bridges between two amino acids is critical for studying protein-protein interactions and quaternary structure, a task for which FDNB is functionally unsuitable.

Evidence DimensionFunction in Protein Chemistry
Target Compound DataActs as a bifunctional crosslinker with a 3.0 Å spacer arm to bridge two amino acid residues.
Comparator Or Baseline1-Fluoro-2,4-dinitrobenzene (FDNB): Acts as a monofunctional labeling agent for a single N-terminal residue.
Quantified DifferenceFunctional difference: Crosslinking (forms bridges) vs. Labeling (caps ends).
ConditionsReaction with nucleophilic amino acid side chains (e.g., primary amines) in buffered aqueous solutions.

For researchers needing to stabilize protein complexes or determine spatial proximity of residues, the crosslinking capability of this compound is essential and cannot be replicated by monofunctional analogs.

Monomer for High-Temperature Poly(arylene ether)s and Related Plastics

Where the procurement goal is the synthesis of high-performance thermoplastics with excellent thermal stability (Tg >250 °C), this compound is a suitable bifunctional monomer for polycondensation reactions with bisphenols. Its rigid structure contributes directly to the high thermal and mechanical performance of the resulting polymers.

Protein Structure and Interaction Analysis

When the objective is to probe protein quaternary structure or identify neighboring amino acids, this compound serves as an effective, short-range crosslinking agent. Its use is indicated for covalently linking proximal lysine, tyrosine, or cysteine residues to provide distance constraints for structural modeling.

Core Scaffold for Heterocyclic and Medicinal Chemistry Synthesis

In multi-step organic synthesis, this compound is the right choice when a rigid aromatic core is needed for the sequential addition of two different nucleophiles. This allows for the efficient construction of complex, unsymmetrical heterocyclic systems or other targeted molecules where precise positional control of substituents is required.

XLogP3

1.8

Melting Point

73.0 °C

UNII

G5VV4MQ22V

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (97.78%): Fatal if swallowed [Danger Acute toxicity, oral];
H311 (88.89%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (11.11%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (88.89%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (86.67%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Cross-Linking Reagents

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

327-92-4

Wikipedia

1,5-difluoro-2,4-dinitrobenzene

General Manufacturing Information

Benzene, 1,5-difluoro-2,4-dinitro-: INACTIVE

Dates

Last modified: 08-15-2023

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